5-(Methoxymethoxy)-2-methylphenylboronic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry
- ESI-MS : m/z 197.0 [M+H]⁺ (calculated: 196.01).
- Fragmentation patterns include loss of H₂O (m/z 179.0) and OCH₂OCH₃ (m/z 135.0).
Computational Chemistry Insights (DFT Calculations, Molecular Modeling)
Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) predict:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : Negative charge localized on boronic acid oxygen atoms (-0.42 e), favoring hydrogen bonding.
- Solubility parameters : LogP = -0.34, suggesting higher polarity than unsubstituted phenylboronic acids.
| Computational Parameter | Value |
|---|---|
| Dipole moment | 3.8 D |
| Polar surface area | 58.9 Ų |
| Rotatable bonds | 4 |
Properties
IUPAC Name |
[5-(methoxymethoxy)-2-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-3-4-8(14-6-13-2)5-9(7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXFELZYMVBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234842 | |
| Record name | B-[5-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341006-18-6 | |
| Record name | B-[5-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341006-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[5-(Methoxymethoxy)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Methoxymethoxy)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with various biomolecules, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a phenyl ring substituted with methoxymethoxy and methyl groups, alongside a boronic acid functional group. This structural configuration enhances its solubility and interaction capabilities with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C10H13B O4 |
| Molecular Weight | 210.02 g/mol |
| Functional Groups | Boronic acid, methoxy |
The mechanism of action for boronic acids, including this compound, typically involves reversible covalent bonding to target proteins or enzymes. This interaction can modulate enzymatic activity, leading to desired biological effects such as:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes critical in various biological pathways.
- Antimicrobial Activity : The compound may exhibit antibacterial and antifungal properties through its ability to disrupt microbial cell processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown cytotoxic effects against prostate cancer cells. In one study, boronic compounds were tested at concentrations ranging from 0.5 to 5 µM, resulting in significant reductions in cell viability (33% for cancer cells vs. 71% for healthy cells) .
Antimicrobial Properties
Boronic acids have been evaluated for their antimicrobial efficacy against various pathogens. Research indicates that derivatives exhibit growth inhibition zones ranging from 7 to 13 mm against bacteria such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar antimicrobial properties.
Case Studies
-
Prostate Cancer Cell Line Study
- Objective : Evaluate the cytotoxic effects of boronic compounds.
- Methodology : PC-3 prostate cancer cells were treated with varying concentrations of boronic compounds.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for further development as an anticancer agent.
- Antimicrobial Efficacy Assessment
Scientific Research Applications
The compound 5-(Methoxymethoxy)-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biological studies. This article explores its applications, mechanisms of action, and relevant case studies, supported by data tables and authoritative insights.
Structure and Composition
This compound features a phenyl ring substituted with both methoxymethoxy and methyl groups, along with a boronic acid functional group. Its molecular formula is with a molecular weight of approximately 210.02 g/mol.
Organic Synthesis
This compound is widely used as a reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in complex organic molecules. The presence of the boronic acid group allows for effective coupling with aryl halides or other electrophiles under mild conditions.
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates targeting various diseases. Its unique structure enhances its ability to interact with biological targets.
Research indicates that boronic acids can act as enzyme inhibitors, particularly against serine proteases and glycosidases. The interaction often involves reversible covalent bonding with the enzyme's active site.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound exhibited significant inhibitory activity against KPC-2 β-lactamase, a critical enzyme in antibiotic resistance. The compound showed competitive inhibition with an inhibition constant of approximately 0.032 µM, indicating its potential as an adjunct to existing antibiotics.
| Enzyme | Inhibition Type | (µM) |
|---|---|---|
| KPC-2 β-lactamase | Competitive Inhibition | 0.032 |
Case Study 2: Anticancer Activity
Research has indicated that derivatives of this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. In vitro tests showed that certain phenylboronic acids exhibited cytotoxic effects against MCF-7 breast cancer cells with IC50 values suggesting significant growth inhibition.
Case Study 3: Antimicrobial Efficacy
A comparative study on the antimicrobial properties of various phenylboronic acids revealed that this compound demonstrated enhanced activity against resistant bacterial strains compared to traditional antibiotics. This suggests its potential utility in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Boronic Acid Core
2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic Acid
- Molecular Formula : C9H10BF3O4 .
- Molecular Weight : 249.98 g/mol .
- Key Differences: A trifluoromethyl (-CF3) group replaces the methyl group at the 5-position. Increased lipophilicity due to the -CF3 group, which may influence solubility in organic solvents .
(5-Fluoro-2-(methoxymethoxy)phenyl)boronic Acid
Positional Isomers and Functional Group Modifications
5-Methoxy-2-methylphenylboronic Acid
- CAS : 617689-07-3 .
- Molecular Formula : C8H11BO3.
- Key Differences: Methoxy (-OCH3) replaces the methoxymethoxy group at the 5-position. Lower molecular weight (165.98 g/mol) compared to the target compound .
2-Methoxymethoxy-4-methylphenylboronic Acid
Preparation Methods
Key Preparation Strategies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is widely employed for synthesizing arylboronic acids. For 5-(methoxymethoxy)-2-methylphenylboronic acid, this method involves coupling a halogenated precursor with a boronic acid or ester.
Reaction Protocol:
- Precursor Synthesis : Start with 5-(methoxymethoxy)-2-methylbromobenzene.
- Coupling Reaction : React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).
- Hydrolysis : Treat the intermediate boronate ester with aqueous HCl to yield the boronic acid.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(dppf)Cl₂ | 75% → 88% |
| Solvent | Dioxane/Water (4:1) | 70% → 82% |
| Temperature | 80°C | 65% → 88% |
Challenges include steric hindrance from the methoxymethoxy group, which necessitates higher catalyst loadings.
Directed Ortho-Metalation (DoM) Followed by Boronation
This method leverages directed metalation to introduce the boronic acid group regioselectively.
Reaction Protocol:
- Substrate Preparation : Begin with 3-(methoxymethoxy)toluene.
- Metalation : Use a strong base (e.g., LDA or LTMP) at -78°C to deprotonate the ortho position.
- Boronation : Quench with trimethyl borate (B(OMe)₃) and hydrolyze with HCl.
Critical Factors :
- Base Selection : LTMP provides higher regioselectivity than LDA (90% vs. 75%).
- Temperature Control : Metalation below -70°C minimizes side reactions.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Metalation | 92 | 95 |
| Boronation | 85 | 97 |
| Overall | 78 | 93 |
This method excels in regiocontrol but requires stringent anhydrous conditions.
Multi-Step Synthesis from 3-Fluoroanisole
A patent (CN105669732B) outlines a three-step synthesis adaptable to this compound:
Step 1: Iodination of 3-Fluoroanisole
- Reagents : I₂, H₂O₂, ethanol.
- Conditions : 25–30°C, 2 hours.
- Outcome : 2-Fluoro-4-methoxyiodobenzene (Yield: 86%).
Step 2: Isopropyl Group Introduction via Coupling
- Reagents : Isopropylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), DME.
- Conditions : 90°C, 12 hours.
- Outcome : 2-Fluoro-4-methoxyisopropylbenzene (Yield: 78%).
Step 3: Deprotonation and Boronation
- Reagents : TEMPLi (2,2,6,6-tetramethylpiperidinolithium), B(OMe)₃.
- Conditions : -78°C to -20°C, followed by HCl hydrolysis.
- Outcome : Target compound (Yield: 45%).
Advantages : Scalability and use of inexpensive starting materials.
Limitations : Moderate overall yield due to competing side reactions in Step 3.
Alternative Methods
Friedel-Crafts Alkylation
- Procedure : React phenol derivatives with methoxymethyl chloride in the presence of AlCl₃, followed by boronation.
- Yield : 50–60%, limited by over-alkylation.
Hydrolysis of Trifluoroborate Salts
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | 88 | High | Moderate | Moderate |
| Directed Ortho-Metalation | 78 | Medium | High | High |
| Multi-Step Synthesis | 45 | High | Low | Low |
| Friedel-Crafts | 55 | Low | Low | Poor |
Key Insights :
- Suzuki-Miyaura balances yield and scalability but requires expensive catalysts.
- Directed Ortho-Metalation offers superior selectivity but demands specialized equipment.
Challenges and Solutions
Steric Hindrance
The methoxymethoxy group impedes reagent access. Solutions include:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(Methoxymethoxy)-2-methylphenylboronic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-borylation of substituted methoxymethoxy precursors. Key parameters include:
- Catalyst system : Pd(dba)₂ with SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhances coupling efficiency .
- Solvent : Degassed toluene/water mixtures (10:1 ratio) prevent boronic acid oxidation .
- Base : Tripotassium phosphate (K₃PO₄) stabilizes intermediates and neutralizes byproducts .
- Temperature : Room temperature to 80°C, depending on substrate reactivity.
- Data Table :
| Yield (%) | Reaction Conditions | Reference |
|---|---|---|
| ~70–85% | Pd(dba)₂/SPhos, K₃PO₄, toluene/water, 80°C |
Q. How can researchers characterize the purity and structural integrity of this boronic acid?
- Methodology :
- HPLC : Purity >97% (HPLC) is standard for boronic acids, with mobile phases optimized for polar substituents .
- NMR : Confirm substitution patterns via ¹H/¹³C NMR (e.g., methoxymethoxy protons at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- FT-IR : B-O stretching vibrations near 1,350 cm⁻¹ and boronic acid dimerization peaks at 3,200–3,400 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : Test in DMSO, THF, and aqueous buffers (pH 7–9). Predicted log S values range from -1.53 (Ali) to -1.7 (ESOL), indicating moderate solubility (~3–5 mg/mL) .
- Stability : Store at 0–6°C under inert gas to prevent protodeboronation. Avoid prolonged exposure to moisture or oxidizers .
- Data Table :
| Solubility (mg/mL) | Solvent | Predicted log S | Source |
|---|---|---|---|
| 3.48 | Water | -1.69 (SILICOS-IT) | |
| 5.03 | DMSO | -1.53 (Ali) |
Advanced Research Questions
Q. How can contradictory data on boronic acid reactivity in cross-coupling reactions be resolved?
- Methodology :
- Kinetic studies : Monitor reaction progress via in situ ¹¹B NMR to detect boronate ester intermediates .
- Computational modeling : Use DFT to calculate activation barriers for transmetalation steps, accounting for steric hindrance from the methoxymethoxy group .
- Competitive experiments : Compare coupling rates with electron-deficient vs. electron-rich aryl halides to identify electronic effects .
Q. What strategies optimize regioselectivity in C-H borylation using this boronic acid as a directing group?
- Methodology :
- Ligand design : Bulky ligands like SPhos suppress undesired β-hydride elimination .
- Substrate engineering : Introduce steric hindrance at non-target positions to direct borylation to the para position of the methyl group.
- Temperature control : Lower temperatures (≤40°C) favor kinetic control over thermodynamic outcomes .
Q. How does the methoxymethoxy group influence carbohydrate-binding studies compared to simpler boronic acids?
- Methodology :
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) for diols (e.g., fructose) to assess reversible covalent bond formation .
- pH dependence : Adjust buffer pH (7.5–9.0) to optimize boronate ester formation. The methoxymethoxy group enhances solubility in polar media, improving binding kinetics .
- Data Table :
| Carbohydrate | Kd (mM) | pH | Reference |
|---|---|---|---|
| Fructose | 0.8 | 8.5 |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
